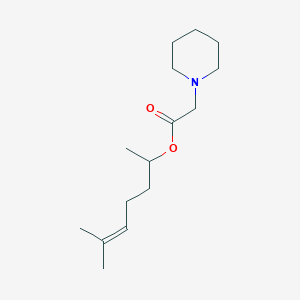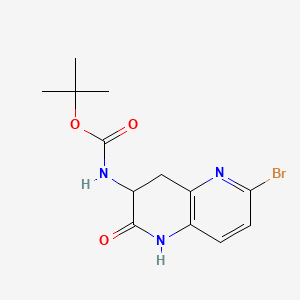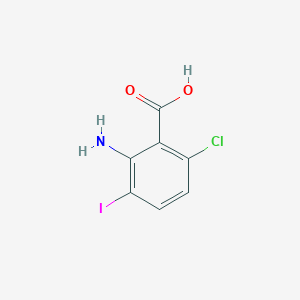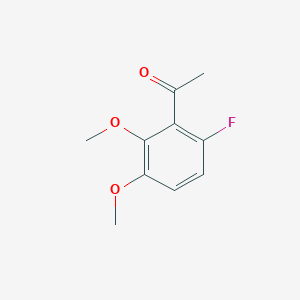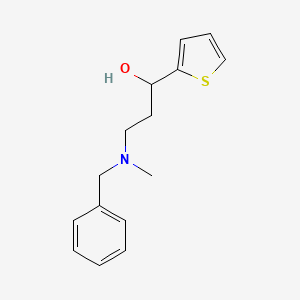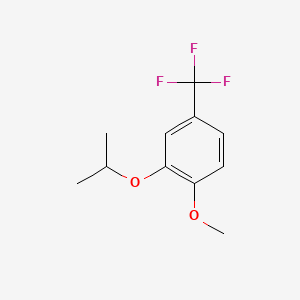![molecular formula C13H18BClN2O3 B14772329 4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)
4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with a chloro group and a carboxamide group Additionally, it contains a dioxaborolane moiety, which is a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide typically involves multiple stepsThe dioxaborolane moiety can be introduced through a borylation reaction, often using a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-d
Properties
Molecular Formula |
C13H18BClN2O3 |
|---|---|
Molecular Weight |
296.56 g/mol |
IUPAC Name |
4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H18BClN2O3/c1-12(2)13(3,4)20-14(19-12)8-17-11(18)10-7-9(15)5-6-16-10/h5-7H,8H2,1-4H3,(H,17,18) |
InChI Key |
ZHKLIXKACUFHMA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


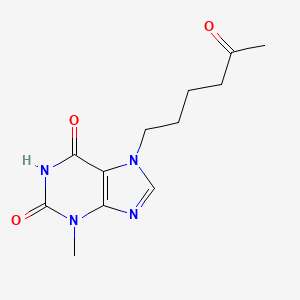
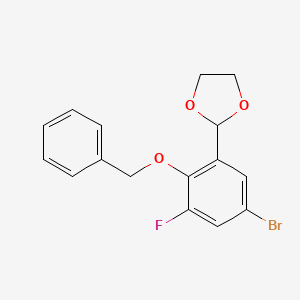
![1-Oxaspiro[3.3]Heptan-3-amine](/img/structure/B14772254.png)
![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14772257.png)
![2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
